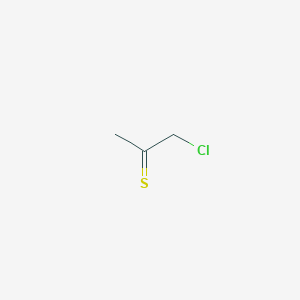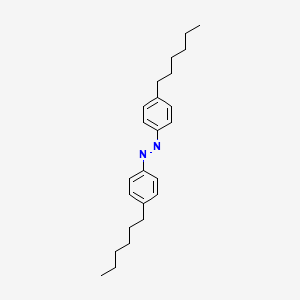![molecular formula C61H52O9 B14275108 4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol CAS No. 163090-02-6](/img/structure/B14275108.png)
4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol is a complex organic compound characterized by multiple hydroxyl groups and phenyl rings. This compound is notable for its intricate structure, which includes several hydroxyphenyl groups attached to a central phenol core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol typically involves multi-step organic reactions. One common method includes the condensation of hydroxybenzaldehyde derivatives with phenol under acidic conditions, followed by further functionalization to introduce additional hydroxyphenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroxyphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyphenyl derivatives.
Substitution: Halogenated phenyl compounds.
Scientific Research Applications
4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins, where its phenolic structure contributes to the material’s stability and performance.
Mechanism of Action
The mechanism of action of 4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol involves its interaction with various molecular targets. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is mediated through pathways involving the scavenging of reactive oxygen species (ROS) and the upregulation of endogenous antioxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar in structure but with fewer hydroxyl groups.
Bisphenol S: Contains sulfone groups instead of additional hydroxyphenyl groups.
Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another phenolic compound with antioxidant properties.
Uniqueness
4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol is unique due to its multiple hydroxyphenyl groups, which enhance its antioxidant capacity and potential therapeutic applications. Its complex structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.
Properties
| 163090-02-6 | |
Molecular Formula |
C61H52O9 |
Molecular Weight |
929.1 g/mol |
IUPAC Name |
4-[bis[4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl]methyl]-2,6-bis[(2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C61H52O9/c62-52-19-7-1-13-37(52)25-46-31-43(32-47(59(46)68)26-38-14-2-8-20-53(38)63)58(44-33-48(27-39-15-3-9-21-54(39)64)60(69)49(34-44)28-40-16-4-10-22-55(40)65)45-35-50(29-41-17-5-11-23-56(41)66)61(70)51(36-45)30-42-18-6-12-24-57(42)67/h1-24,31-36,58,62-70H,25-30H2 |
InChI Key |
VEOUHGLWFPUTQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=CC(=C2O)CC3=CC=CC=C3O)C(C4=CC(=C(C(=C4)CC5=CC=CC=C5O)O)CC6=CC=CC=C6O)C7=CC(=C(C(=C7)CC8=CC=CC=C8O)O)CC9=CC=CC=C9O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl-](/img/no-structure.png)
![6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)-](/img/structure/B14275035.png)


![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)
![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)
![4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide](/img/structure/B14275117.png)
